![molecular formula C12H12IN3O2S B14803414 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is a complex organic compound with a molecular formula of C12H12IN3O2S This compound is characterized by the presence of an iodinated benzoyl group, a hydrazino group, a carbonothioyl group, and a cyclopropanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide typically involves multiple steps, starting with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with hydrazine to form 2-(2-iodobenzoyl)hydrazine. The next step involves the reaction of this intermediate with carbon disulfide to form the carbonothioyl derivative. Finally, the cyclopropanecarboxamide moiety is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group may facilitate binding to certain enzymes or receptors, while the hydrazino and carbonothioyl groups can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
- N-{[2-(2-bromobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-fluorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
Uniqueness
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is unique due to the presence of the iodinated benzoyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different halogen substitutions. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C12H12IN3O2S |
|---|---|
分子量 |
389.21 g/mol |
IUPAC名 |
N-[[(2-iodobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12IN3O2S/c13-9-4-2-1-3-8(9)11(18)15-16-12(19)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,15,18)(H2,14,16,17,19) |
InChIキー |
UYFOLLAGRSJXNI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)

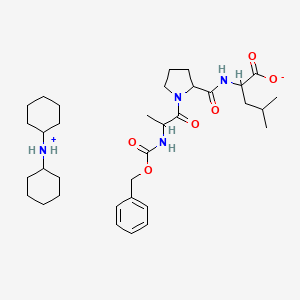
![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
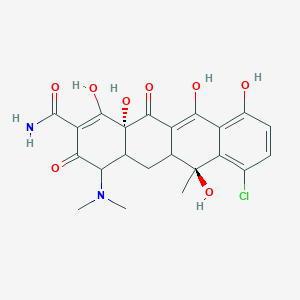
![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
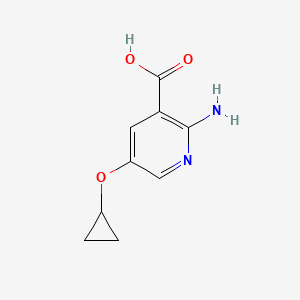

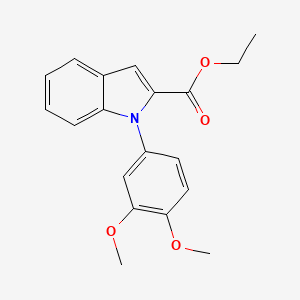
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
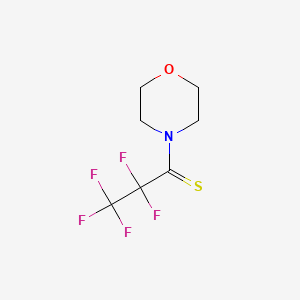
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
